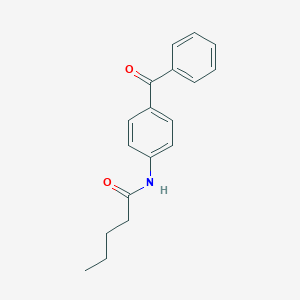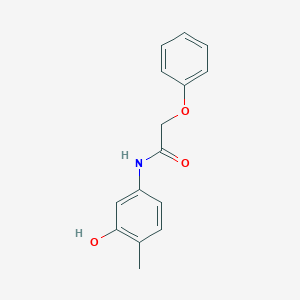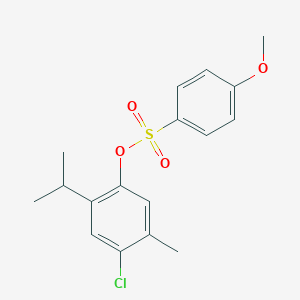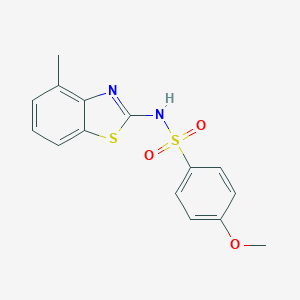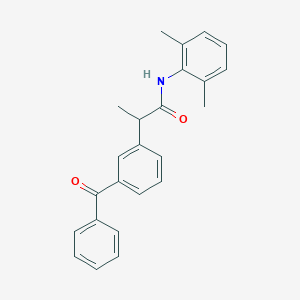
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide, also known as Dibenzoylmethane (DBM), is a natural organic compound that is widely used in various scientific research applications. DBM is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has gained significant attention in recent years due to its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of DBM is not fully understood, but studies have shown that it acts through various pathways such as the inhibition of NF-kB signaling, the activation of Nrf2 signaling, and the modulation of various enzymes and receptors. DBM has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
DBM has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and cell proliferation. DBM also regulates the expression of various genes and proteins involved in cell signaling, apoptosis, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for lab experiments such as its low toxicity, high stability, and solubility in organic solvents. However, DBM also has some limitations such as its poor water solubility, which can limit its use in aqueous-based experiments. Additionally, DBM can undergo degradation under certain conditions such as exposure to light and heat, which can affect its stability and efficacy.
Direcciones Futuras
There are several future directions for research on DBM, such as exploring its potential therapeutic properties in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of DBM and its effects on various signaling pathways. Furthermore, the development of novel formulations and delivery systems for DBM can enhance its efficacy and bioavailability.
Métodos De Síntesis
The synthesis of DBM can be achieved through various methods such as the Claisen-Schmidt condensation reaction, Friedel-Crafts acylation reaction, and the reaction between benzophenone and benzoyl chloride. The most commonly used method for synthesizing DBM is the Claisen-Schmidt condensation reaction, which involves the reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that DBM exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. DBM also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines. Additionally, DBM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide |
|---|---|
Fórmula molecular |
C24H23NO2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C24H23NO2/c1-16-9-7-10-17(2)22(16)25-24(27)18(3)20-13-8-14-21(15-20)23(26)19-11-5-4-6-12-19/h4-15,18H,1-3H3,(H,25,27) |
Clave InChI |
KKLBXNOZPNYOJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}phenyl4-methylbenzenesulfonate](/img/structure/B310211.png)

